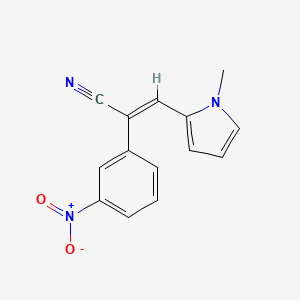![molecular formula C15H21ClN2O4S B5295292 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CES-101 and is known for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
CES-101 exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been shown to be effective in the treatment of various diseases, including cancer and neurodegenerative diseases. CES-101 has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CES-101 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. CES-101 has also been shown to have neuroprotective effects, reducing neuronal cell death and improving cognitive function. Additionally, CES-101 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CES-101 has several advantages for use in lab experiments. It is a highly specific inhibitor of MMPs and the PI3K/Akt/mTOR signaling pathway, making it a useful tool for studying these pathways. CES-101 is also relatively easy to synthesize, making it readily available for use in experiments. However, CES-101 has some limitations. It is a relatively new compound, and its long-term toxicity and safety have not been fully established. Additionally, CES-101 is a potent inhibitor of MMPs, which play a critical role in tissue remodeling and repair, raising concerns about potential side effects.
Direcciones Futuras
CES-101 has shown significant potential for therapeutic applications in the treatment of various diseases. Future research should focus on further elucidating the mechanisms of action of CES-101 and its potential therapeutic applications. Additionally, studies should be conducted to evaluate the long-term safety and toxicity of CES-101. Finally, efforts should be made to develop more potent and selective inhibitors of MMPs and the PI3K/Akt/mTOR signaling pathway, which could lead to the development of more effective therapies for a range of diseases.
Métodos De Síntesis
The synthesis of CES-101 is a complex process that involves several steps. The first step involves the synthesis of 3-chloro-4-ethoxybenzene, which is then reacted with piperidine to obtain 1-(3-chloro-4-ethoxyphenyl)piperidine. This compound is then reacted with methanesulfonyl chloride to obtain 1-(3-chloro-4-ethoxyphenyl)sulfonyl)piperidine. Finally, the N-methylation of the piperidine nitrogen is carried out using methyl iodide to obtain CES-101.
Aplicaciones Científicas De Investigación
CES-101 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Recent studies have shown that CES-101 has anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. CES-101 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-22-14-7-6-12(9-13(14)16)23(20,21)18-8-4-5-11(10-18)15(19)17-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARHSFDFUNLLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)

![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)